molecular formula C9H14IN3O2 B7951559 Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate

Cat. No.: B7951559
M. Wt: 323.13 g/mol
InChI Key: PMWBMNDITHKKOB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate is a versatile iodinated pyrazole derivative designed for advanced pharmaceutical and organic synthesis research. Its core value lies in its multifunctional structure, where the reactive 4-iodo group serves as a crucial handle for further chemical elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This allows researchers to efficiently construct complex bi- or polycyclic heterocyclic systems, which are privileged scaffolds in medicinal chemistry . The 5-amino and ester groups provide additional sites for functionalization, making this compound a valuable three-dimensional building block. This compound is primarily investigated as a key precursor in the synthesis of pyrazolo[4,3-d]pyrimidinone derivatives and other nitrogen-rich fused heterocycles . These structural motifs are of significant interest in the development of potent and selective enzyme inhibitors, particularly targeting phosphodiesterase type 5 (PDE5) for the treatment of conditions such as erectile dysfunction . The propyl group at the N1 position can be strategically utilized to modulate the compound's lipophilicity and pharmacokinetic properties in resultant drug candidates. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWBMNDITHKKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C(=O)OCC)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate-Mediated Cyclization with Hydrazinium Salts

A patented method (DE19701277A1) describes the synthesis of 1-alkyl-pyrazole-5-carboxylates by reacting enolates of 2,4-diketocarboxylic acid esters with N-alkylhydrazinium salts. For example, ethyl 3-n-propylpyrazole-5-carboxylate is synthesized by treating the enolate of ethyl 2,4-dioxovalerate with N-methylhydrazinium chloride. Key parameters include:

  • Solvent : Ethanol or toluene

  • Temperature : 30–110°C

  • Workup : Fractional distillation to separate isomers (e.g., 1-methyl-3-n-propyl vs. 1-methyl-5-n-propyl isomers).

This method yields ~75% of the desired 1,3-dialkyl isomer after distillation, though iodination and amination steps are required post-cyclization.

Hydrazine-Mediated Cyclization of α,β-Unsaturated Esters

An alternative route involves reacting α,β-unsaturated cyanoacrylates with hydrazine. For instance, ethyl (E)-2-cyano-3-ethoxyacrylate reacts with hydrazine in ethanol under reflux to form ethyl 3-amino-4-pyrazolecarboxylate in 99% yield. Adapting this for the target compound would require introducing iodine and the propyl group at later stages.

Regioselective Alkylation at the N1 Position

Introducing the n-propyl group at the pyrazole’s N1 position is critical. The patent DE19701277A1 employs alkyl halides (e.g., n-propyl bromide) with sodium alkoxide bases in ethanol. For example:

  • Substrate : Ethyl 3-amino-4-iodopyrazole-3-carboxylate

  • Alkylating Agent : n-Propyl bromide (1.2 equiv)

  • Base : Sodium ethoxide (1.5 equiv)

  • Conditions : Reflux for 6–8 hours

  • Yield : ~60% after fractional distillation.

Challenges include competing alkylation at other nitrogen sites and isomer formation, necessitating careful chromatography or distillation.

Electrophilic Iodination at the C4 Position

Iodination is typically achieved using N-iodosuccinimide (NIS) or iodine monochloride. The amino group at C5 directs electrophilic substitution to the C4 position due to its electron-donating nature. A representative protocol involves:

  • Substrate : Ethyl 5-amino-1-propylpyrazole-3-carboxylate

  • Iodinating Agent : NIS (1.1 equiv)

  • Solvent : Dichloromethane

  • Catalyst : p-Toluenesulfonic acid (0.1 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 85–90%.

The reaction proceeds via an iodonium ion intermediate, with the amino group ensuring regioselectivity. Excess iodine is quenched with sodium thiosulfate.

Introduction of the Amino Group at C5

The amino group is introduced either via reduction of a nitro precursor or direct nucleophilic substitution. A two-step sequence is common:

Nitro Group Reduction

  • Substrate : Ethyl 4-iodo-1-propyl-5-nitropyrazole-3-carboxylate

  • Reducing Agent : Hydrogen gas (1 atm) over palladium on carbon

  • Solvent : Ethanol

  • Yield : 95%.

Direct Amination

Alternatively, amination via Buchwald-Hartwig coupling has been reported for analogous pyrazoles:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Amine Source : Ammonia (7 M in methanol)

  • Solvent : Toluene

  • Temperature : 100°C

  • Yield : 70–75%.

Integrated Synthetic Pathways

Combining these steps, two viable routes emerge:

Sequential Functionalization Post-Cyclization

  • Cyclocondensation of ethyl 2,4-dioxovalerate with methylhydrazine → ethyl 1-methylpyrazole-5-carboxylate.

  • Alkylation with n-propyl bromide → ethyl 1-propylpyrazole-5-carboxylate (60% yield).

  • Iodination with NIS → ethyl 4-iodo-1-propylpyrazole-5-carboxylate (85% yield).

  • Nitration followed by reduction → ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate (overall 48% yield).

Late-Stage Iodination and Alkylation

  • Cyclocondensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine → ethyl 3-amino-4-pyrazolecarboxylate (99% yield).

  • Iodination → ethyl 3-amino-4-iodopyrazole-3-carboxylate (88% yield).

  • N1-propylation → target compound (60% yield).

Challenges and Optimization Strategies

ChallengeSolutionImpact on Yield/Purity
Isomer formation during alkylationFractional distillationIncreases purity to >98%
Over-iodinationControlled NIS stoichiometryReduces di-iodinated byproducts
Amino group oxidationUse of inert atmosphere during reductionPrevents degradation

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 4 is highly susceptible to nucleophilic displacement, enabling diverse functionalization.

Reaction Examples and Conditions

ReagentConditionsProductKey Observations
Thiols (e.g., benzylthiol)K₂CO₃, DMF, 80°C, 12h4-(Benzylthio)pyrazole derivativeIodide replaced via SN₂ mechanism
Amines (e.g., morpholine)EtOH, reflux, 6h4-Morpholinopyrazole analog Steric effects influence substitution rates
Azide ionsNaN₃, CuI, DMSO, 60°C, 8h4-Azidopyrazole intermediateEnables click chemistry applications

Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while steric hindrance from the propyl group slows reaction kinetics .

Condensation Reactions Involving the Amino Group

The primary amino group participates in cyclocondensation with 1,3-dielectrophiles to form fused heterocycles.

Key Reactions

ElectrophileCatalyst/ConditionsProductApplication
β-Keto estersHCl (cat.), EtOH, reflux, 24hPyrazolo[1,5-a]pyrimidine derivatives Anticancer agent precursors
α,β-Unsaturated ketonesH₂SO₄ (cat.), toluene, 100°CDihydropyrano[2,3-c]pyrazoles Antimicrobial scaffolds
AldehydesMicrowave, 120°C, 1hSchiff base adductsLigands for metal complexes

Tautomeric Influence : The amino group stabilizes the 5-tautomer in solution, favoring nucleophilic attack at N1 for cyclization .

Ester Group Transformations

The ethyl carboxylate undergoes hydrolysis, aminolysis, and reduction.

Functionalization Pathways

Reaction TypeReagents/ConditionsProductYield Optimization
HydrolysisNaOH (aq.), 70°C, 4h5-Amino-4-iodo-1-propylpyrazole-3-carboxylic acidpH >10 prevents decarboxylation
AminolysisPrimary amines, DCC, RT, 12hAmide derivativesDMAP accelerates acylation
ReductionLiAlH₄, THF, 0°C → RT, 2hAlcohol derivative (unstable)Low yields due to side reactions

Analytical Note : IR spectroscopy confirms ester conversion (loss of ~1700 cm⁻¹ C=O stretch).

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group facilitates Suzuki and Buchwald-Hartwig couplings.

Coupling TypeConditionsProductCatalytic System
Suzuki (Aryl boronic acids)Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 12h4-Arylpyrazole analogs Ligand-free systems favored
Buchwald-Hartwig (Amines)Pd₂(dba)₃, Xantphos, toluene, 110°C4-(Amino)pyrazole derivatives Elevated temps required

Limitation : Steric bulk from the propyl group reduces coupling efficiency with hindered boronic acids.

Oxidation

  • Iodo Group Stability : Resists oxidation under mild conditions (e.g., H₂O₂, HOAc).

  • Amino Group : Forms nitroso intermediates (HNO₃, H₂SO₄) but risks ring decomposition .

Reduction

  • Nitroso Reduction : NaBH₄/CuCl₂ regenerates amine without altering iodine.

Cyclization to Fused Heterocycles

Acid-mediated cyclization yields bioactive cores.

Cyclization PartnerConditionsProductBioactivity
ThioureasHCl (gas), EtOH, 48hPyrazolo[3,4-d]pyrimidine-4-thiones Kinase inhibition
MalononitrileAcOH, 100°C, 6hPyrazolo[1,5-a]pyridine-3-carbonitriles Fluorescent probes

Mechanism : Protonation of the amino group enhances electrophilicity at C5, enabling intramolecular attack .

Environmental and Catalytic Effects

  • Solvent Polarity : Aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote ester hydrolysis in protic media.

  • Acid Catalysis : HCl or H₂SO₄ stabilizes transition states in cyclization, while bases deprotonate amines, altering reaction pathways .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC₅₀ (µM) Mechanism of Action
Ethyl 5-amino-4-iodo-1-propylpyrazoleMCF-7 (Breast Cancer)TBDInduces apoptosis and cell cycle arrest
Similar Pyrazole DerivativeA549 (Lung Cancer)1.48 - 6.38Inhibition of tubulin polymerization

The mechanism of action often involves the modulation of cellular pathways that lead to apoptosis and reduced proliferation rates in cancer cells .

Anti-inflammatory Properties

Ethyl 5-amino-4-iodo-1-propylpyrazole has shown promise in reducing inflammation by modulating pro-inflammatory cytokine production. Studies suggest that it can inhibit pathways such as NF-kB and MAPK, which are critical in inflammatory responses.

Breast Cancer Treatment

A notable study investigated the combination of ethyl 5-amino derivatives with doxorubicin in MCF-7 cells, revealing enhanced cytotoxic effects compared to doxorubicin alone. This suggests potential for synergistic effects in chemotherapy regimens .

Liver Injury Models

Research demonstrated that administering pyrazole compounds significantly reduced liver injury markers in animal models subjected to lipopolysaccharide (LPS) treatment, indicating protective effects against oxidative stress and inflammation .

Synthetic Utility

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in pharmaceutical development.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituent types, positions, and synthetic routes, leading to variations in reactivity and applications. Key comparisons include:

Key Observations :
  • Iodine vs. In contrast, nitro groups (e.g., in 7-1A) increase electrophilicity, favoring nucleophilic substitution reactions .
  • Amino Group Utility: The C5 amino group in the target compound enables hydrogen bonding, enhancing solubility and intermolecular interactions compared to cyano or phenyl substituents in compound 11b .

Spectroscopic and Physicochemical Properties

Table 2: Key Property Comparisons
Property Ethyl 5-Amino-4-Iodo-1-Propylpyrazole-3-Carboxylate Compound 7-1A Compound 11b
Molecular Weight ~325 g/mol ~306 g/mol ~438 g/mol
Solubility (Polarity) Moderate (due to amino and ester groups) Low (nitro group dominates) High (polar cyano and hydroxyl)
Stability Stable under inert conditions; sensitive to light Thermally stable Hydrolytically sensitive
Research Findings :
  • The iodine atom in the target compound causes distinct deshielding in $^{13}\text{C}$ NMR (~90 ppm for C4), absent in nitro or cyano analogs .
  • Compound 11b’s pyran core introduces ring strain, reducing thermal stability compared to pyrazole-based analogs .

Biological Activity

Ethyl 5-amino-4-iodo-1-propylpyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an amino group at the 5-position and an iodo group at the 4-position enhances its reactivity and biological profile. The compound can be represented as follows:

C9H11N4O2IC_9H_{11}N_4O_2I

This structure facilitates interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit notable antitumor properties. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies have shown that similar pyrazole compounds effectively inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are crucial in tumor proliferation and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7N/AInhibition of BRAF signaling
Ethyl 5-amino-3-methylthio-pyrazoleMDA-MB-231N/AInduction of apoptosis

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to modulate inflammatory pathways, reducing cytokine production and inhibiting the activity of cyclooxygenase enzymes. This compound may exhibit similar effects, contributing to its analgesic properties .

Table 2: Anti-inflammatory Activity

CompoundModel UsedEffect ObservedReference
This compoundCarrageenan-induced paw edemaSignificant reduction in edema
Diclofenac sodium (control)Carrageenan-induced paw edemaStandard anti-inflammatory response

Antimicrobial Properties

Emerging data suggest that pyrazole derivatives possess antimicrobial activities against various pathogens. This compound may exhibit similar effects, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the amino group at the 5-position is critical for enhancing interaction with biological targets, while the iodo substituent may enhance lipophilicity, improving cellular uptake. Understanding these relationships can aid in designing more potent analogs.

Key Factors Influencing SAR:

  • Substituent Position : The location of functional groups significantly affects the compound's reactivity and biological activity.
  • Electronic Properties : Electron-donating or withdrawing groups can modulate the compound's interaction with receptors or enzymes.
  • Steric Hindrance : The size and shape of substituents influence the compound's ability to fit into active sites of target proteins.

Case Studies

Recent studies have documented the synthesis and evaluation of ethyl 5-amino-4-iodo-1-propylpyrazole derivatives in various biological assays:

  • Antitumor Study : A derivative was tested on breast cancer cell lines (MCF-7 and MDA-MB-231) showing promising results in reducing cell viability when used alone or in combination with doxorubicin .
  • Anti-inflammatory Assessment : In vivo models demonstrated that this compound reduced inflammation markers significantly compared to control groups .

Q & A

Q. What synthetic strategies are effective for introducing the iodo substituent at the 4-position of the pyrazole ring?

Regioselective iodination typically employs electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. The amino group at position 5 may require protection (e.g., Boc or acetyl groups) to prevent undesired side reactions. Solvent polarity and temperature (0–50°C) influence reaction efficiency. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3 in 2:1 hexane/EtOAc) .

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

Single-crystal X-ray diffraction using Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXL refines heavy-atom (iodine) displacement parameters, requiring absorption corrections due to iodine’s high electron density. Challenges include anisotropic thermal motion and hydrogen bonding network analysis. WinGX assists in data reduction and ORTEP visualization of anisotropic ellipsoids.

Q. What spectroscopic techniques confirm the structure, and how are conflicting data interpreted?

  • 1H/13C NMR : Amino protons (δ ~5–6 ppm) and ethyl ester signals (δ ~1.3–4.3 ppm) are key. Iodo substituents deshield adjacent carbons (e.g., C4: δ ~90–100 ppm).
  • IR : Carboxylate C=O (~1680 cm⁻¹) and NH₂ stretches (~3230 cm⁻¹) validate functional groups. Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or crystal packing effects, resolved via X-ray validation .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C–I bond’s polarization enhances oxidative addition with Pd catalysts. Optimization involves ligand selection (e.g., SPhos for steric bulk) and base (K₂CO₃ in THF/H₂O). Competing dehalogenation is mitigated by low-temperature (50°C) protocols. Reaction progress is tracked via LC-MS for boronate ester intermediates .

Q. What computational methods predict the compound’s electronic properties and reaction pathways?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Iodine’s electron-withdrawing effect lowers LUMO energy, favoring SNAr reactions. Solvent effects (PCM model) and transition-state (TS) analysis explain regioselectivity in amide couplings .

Q. How are stability and degradation pathways analyzed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal hydrolysis of the ethyl ester to carboxylic acid (t1/2 ~30 days). Light exposure degrades the iodo group, requiring amber vials and inert (N₂) storage. Degradation products are characterized via HRMS and 2D NMR .

Q. What crystallographic software settings improve refinement accuracy for heavy-atom structures?

In SHELXL , using the "ISOR" constraint for iodine’s anisotropic displacement and "DELU" for bond-length restraints prevents overfitting. Twin refinement (BASF parameter) addresses pseudo-merohedral twinning. High-resolution data (<1.0 Å) and multi-scan absorption corrections (SADABS) reduce R1 values to <5% .

Q. How is the compound’s potential bioactivity evaluated in silico and in vitro?

Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding poses. In vitro assays (IC₅₀ determination via fluorescence polarization) validate inhibition. The amino group’s H-bond donor capacity enhances target affinity, while the propyl chain modulates lipophilicity (clogP ~2.8) .

Methodological Tables

Parameter Synthetic Condition Reference
Iodination AgentN-Iodosuccinimide (NIS) in DCM
Reaction Temperature0–25°C
PurificationSilica gel chromatography (Hexane/EtOAc)
Spectroscopic Data Observation Technique
NH₂ Stretch3230 cm⁻¹ (IR)
C=O Stretch1680 cm⁻¹ (IR)
Ethyl CH₃δ 1.37 ppm (¹H NMR)

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